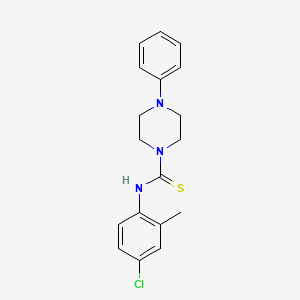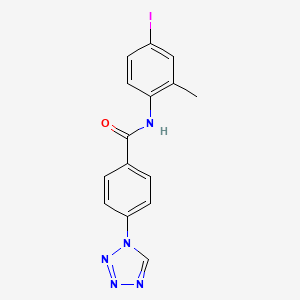![molecular formula C17H12N2O5 B4655269 {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4655269.png)
{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid
Descripción general
Descripción
{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid, also known as CNVPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNVPA is a derivative of phenoxyacetic acid and contains a nitrophenyl group and a cyano group in its structure.
Aplicaciones Científicas De Investigación
{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and biological research. In organic electronics, {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been used as a building block for the synthesis of organic semiconductors with high electron mobility. In photovoltaics, {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been used as a sensitizer in dye-sensitized solar cells, which showed improved efficiency compared to other sensitizers. In biological research, {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been studied for its potential anticancer properties and as a tool for studying protein-protein interactions.
Mecanismo De Acción
The exact mechanism of action of {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it has been reported that {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid can interact with proteins and enzymes in cells, leading to various biochemical and physiological effects. {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been reported to have various biochemical and physiological effects. In cancer cells, {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the activity of enzymes such as glycogen synthase kinase-3β, which is involved in cancer cell proliferation. {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has also been reported to induce apoptosis in cancer cells through the activation of caspases. In addition, {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in various fields, making it a useful tool for researchers. However, {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, the exact mechanism of action of {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid. One potential direction is to investigate its potential applications in drug discovery and development. {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been shown to have potential anticancer properties, and further research could lead to the development of new cancer treatments. Another potential direction is to study the mechanism of action of {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid in more detail. Understanding how {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid interacts with proteins and enzymes in cells could lead to new insights into cellular processes and potential therapeutic targets. Finally, further research could be done to optimize the synthesis method for {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid to improve yields and purity.
Propiedades
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c18-10-14(13-2-1-3-15(9-13)19(22)23)8-12-4-6-16(7-5-12)24-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMKTOFIRJRFHB-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(C=C2)OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide](/img/structure/B4655197.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4655210.png)
![4-({3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)benzoic acid](/img/structure/B4655218.png)

![methyl 2-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4655231.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655244.png)

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655264.png)
![ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate](/img/structure/B4655273.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4655281.png)

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4655296.png)
![N-[3-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4655303.png)
